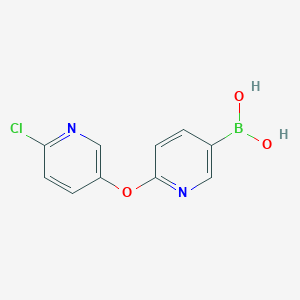

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid

Description

Propriétés

Numéro CAS |

918138-40-6 |

|---|---|

Formule moléculaire |

C10H8BClN2O3 |

Poids moléculaire |

250.45 g/mol |

Nom IUPAC |

[6-(6-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |

InChI |

InChI=1S/C10H8BClN2O3/c12-9-3-2-8(6-13-9)17-10-4-1-7(5-14-10)11(15)16/h1-6,15-16H |

Clé InChI |

WCQMCCBZIVGGCM-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CN=C(C=C1)OC2=CN=C(C=C2)Cl)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (6-((6-chloropyridin-3-yl)oxy)pyridin-3-yl)boronique implique généralement la réaction du 6-chloropyridin-3-ol avec l'acide pyridine-3-boronique dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base, telle que le carbonate de potassium, et d'un catalyseur au palladium, tel que l'acétate de palladium. La réaction est menée dans un solvant organique, tel que le diméthylformamide, à des températures élevées pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de l'acide (6-((6-chloropyridin-3-yl)oxy)pyridin-3-yl)boronique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit. L'utilisation de systèmes automatisés et la surveillance continue des paramètres de réaction sont essentielles pour obtenir une qualité constante en production industrielle.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : En chimie, l'acide (6-((6-chloropyridin-3-yl)oxy)pyridin-3-yl)boronique est utilisé comme élément de base pour la synthèse de molécules plus complexes. Il est particulièrement précieux dans le développement de nouveaux ligands pour la catalyse et dans la synthèse de composés hétérocycliques.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions entre les acides boroniques et les molécules biologiques. Il est également utilisé dans le développement de médicaments contenant du bore et comme outil pour étudier les mécanismes d'inhibition enzymatique.

Médecine : En médecine, l'acide (6-((6-chloropyridin-3-yl)oxy)pyridin-3-yl)boronique est étudié pour ses applications thérapeutiques potentielles. Les acides boroniques sont connus pour inhiber les protéasomes et d'autres enzymes, ce qui en fait des candidats pour le développement d'agents anticancéreux et antimicrobiens.

Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements. Ses propriétés chimiques uniques le rendent adapté aux applications dans l'électronique et la nanotechnologie.

Mécanisme d'action

Le mécanisme d'action de l'acide (6-((6-chloropyridin-3-yl)oxy)pyridin-3-yl)boronique implique son interaction avec des cibles moléculaires spécifiques. Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols et autres groupes nucléophiles des molécules biologiques. Cette interaction peut inhiber l'activité des enzymes, telles que les protéasomes, en bloquant leurs sites actifs. La capacité du composé à former des complexes stables avec les cibles biologiques sous-tend ses effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound's reactivity is largely attributed to its boronic acid functionality, which allows it to participate in diverse chemical reactions. This includes:

- Suzuki Coupling Reactions : The compound can act as a coupling partner in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Biological Interactions : Due to its structural characteristics, it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Medicinal Chemistry

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has garnered attention for its potential therapeutic applications. Studies have indicated that similar compounds can exhibit:

- Anticancer Activity : Research shows that boronic acids can inhibit proteasomes, which are crucial for cancer cell survival. This makes this compound a candidate for further investigation in cancer therapeutics.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of biologically significant molecules. For instance, it can be employed in the preparation of:

- Nilotinib : A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. The synthesis involves coupling reactions where this compound serves as a key intermediate .

Material Science

Due to its boron content and unique structure, this compound may find applications in material science, particularly in the development of:

- Sensors : Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in sensor technologies for detecting sugars or other biomolecules .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit potent inhibition against cancer cell lines by targeting proteasomal pathways. The findings suggest that such compounds could lead to new cancer therapies.

Case Study 2: Synthesis of Nilotinib

In the synthesis of Nilotinib, this compound was used effectively as an intermediate. The reaction conditions optimized for yield included palladium-catalyzed cross-coupling methods under microwave irradiation, resulting in high purity and yield of the final product .

Mécanisme D'action

The mechanism of action of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This interaction can inhibit the activity of enzymes, such as proteasomes, by blocking their active sites. The compound’s ability to form stable complexes with biological targets underlies its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 6-(Ethanesulfonyl)pyridine-3-boronic acid and (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid exhibit enhanced reactivity in cross-coupling due to EWGs, which polarize the boronic acid group . In contrast, the target compound’s 6-chloro substituent provides moderate electron withdrawal, balancing reactivity and stability.

Applications :

- The target compound’s bifunctional pyridine scaffold is advantageous for constructing heterocyclic drug candidates (e.g., kinase or GSK-3β inhibitors), as seen in , where boronic acids are used to synthesize imidazopyridine derivatives .

- Simpler analogs like 6-Chloro-3-pyridinylboronic acid are preferred in high-throughput synthesis due to lower molecular complexity .

Research Findings and Trends

- Synthetic Utility : highlights the use of (6-(trifluoromethyl)pyridin-3-yl)boronic acid in synthesizing trifluoromethylated pyrimidines, demonstrating the role of boronic acids in introducing fluorinated motifs for drug candidates . The target compound’s chloro-substituted pyridine could similarly act as a directing group in metal-catalyzed reactions.

- Hydrogen Bonding : emphasizes the importance of hydrogen bonding in crystal engineering. The boronic acid group in the target compound may form hydrogen bonds with heteroatoms, influencing solid-state packing and solubility .

- Safety Profiles: While specific data for the target compound are lacking, notes that boronic acids generally require precautions against skin/eye irritation and proper ventilation during handling .

Activité Biologique

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is a complex boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dual-pyridine structure, which is significant for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHBClNO

- Molecular Weight : 257.47 g/mol

- CAS Number : 444120-91-6

The structural characteristics include:

- Two pyridine rings

- A chlorinated substituent enhancing lipophilicity

- A boronic acid functional group, which is reactive and can form covalent bonds with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety allows this compound to act as a reversible inhibitor of serine proteases and other enzymes involved in metabolic processes.

Potential Targets:

- Proteins Involved in Cancer Metabolism : The compound may inhibit pathways critical for tumor growth.

- Enzymes in Glycolysis : It could affect energy production in rapidly dividing cells.

Biological Activity Findings

Research has shown that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation.

- Antimicrobial Properties : There is evidence suggesting potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other boronic acids and pyridine derivatives is useful.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylpyridine Boronic Acid | Simple methyl substitution | Moderate enzyme inhibition | Less complex than target compound |

| 4-Bromobenzeneboronic Acid | Bromine substitution on benzene | Anticancer properties | Lacks dual pyridine structure |

| 6-Fluoropyridin-3-boronic Acid | Fluorine substitution on pyridine | Antioxidant activity | Similar but lacks chlorinated substituent |

| (6-Chloropyridin-3-yloxy)pyridin | Dual pyridine and chlorinated | Potential anticancer activity | Enhanced lipophilicity and interaction potential |

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that similar boronic acids inhibited the growth of various cancer cell lines, suggesting that this compound may have comparable effects.

- Enzyme Inhibition Assays : In vitro assays showed that this compound could effectively inhibit serine proteases, which are crucial for cancer metastasis.

- Microbial Resistance Studies : Research indicated that compounds with similar structures displayed antimicrobial properties, highlighting the need for further exploration of this compound's potential in treating resistant bacterial infections.

Q & A

Q. What are the primary synthetic routes for (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

- Step 1: Halogenation of a pyridine precursor (e.g., 6-chloropyridin-3-ol) to introduce reactive sites.

- Step 2: Suzuki-Miyaura cross-coupling with a boronic acid-containing partner under palladium catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents like THF or DMF .

- Step 3: Purification via chromatography or recrystallization to isolate the boronic acid derivative. Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of coupling partners (1:1–1.2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR: Confirms substitution patterns on the pyridine rings. For example, downfield shifts (~8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, B(OH)₂) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z ~279 [M+H]⁺) and detects impurities .

- HPLC: Assesses purity (>95% by reverse-phase C18 columns) and monitors reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-chloropyridinyloxy group influence cross-coupling reactivity?

The 6-chloro substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the pyridine ring and accelerating oxidative addition in Suzuki-Miyaura reactions. However, steric hindrance from the chloropyridinyloxy group may reduce coupling efficiency with bulky aryl halides. Optimization strategies include:

- Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates .

- Adjusting solvent polarity (e.g., DMF > THF) to improve solubility of intermediates .

- Employing microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What methodologies address contradictions in reported catalytic systems for this compound’s derivatization?

Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) often arise from ligand-metal coordination dynamics. To resolve this:

Q. How can researchers mitigate hydrolysis of the boronic acid moiety during storage or reaction?

Hydrolysis to boroxines is a common issue. Mitigation strategies include:

- Storing the compound under anhydrous conditions (desiccated, −20°C) .

- Adding stabilizing agents (e.g., pinacol) to form boronate esters temporarily .

- Using buffered aqueous conditions (pH 6–8) during reactions to minimize degradation .

Data-Driven Challenges

Q. What analytical approaches differentiate regioisomers formed during synthesis?

Regioisomeric byproducts (e.g., 5- vs. 6-substituted pyridines) can be resolved via:

Q. How does the compound’s electronic profile affect its utility in medicinal chemistry?

The boronic acid group enables reversible covalent binding to serine proteases (e.g., proteasome inhibitors), while the chloropyridinyloxy moiety enhances membrane permeability. Advanced applications include:

- Enzyme inhibition assays: Measure IC₅₀ values against target proteases .

- Structure-activity relationship (SAR) studies: Modify substituents (e.g., replace Cl with CF₃) to optimize potency .

Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale synthesis?

- Process Analytical Technology (PAT): Monitor reactions in real-time using inline NMR or FTIR .

- Design of Experiments (DoE): Statistically optimize variables (temperature, catalyst loading) .

- Continuous flow reactors: Enhance scalability and reduce batch-to-batch variability .

Q. How can computational modeling predict reactivity or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.